4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is a compound belonging to the class of triazine derivatives, which are known for their diverse biological activities. This compound has garnered interest for its potential applications in medicinal chemistry, particularly as a histamine H4 receptor antagonist. The structure of this compound allows for various interactions within biological systems, making it a candidate for therapeutic development.
The synthesis and characterization of this compound have been explored in various scientific studies and patents. Notably, research articles highlight its synthesis from commercially available starting materials and its potential as a biologically active lead compound due to its structural features .
This compound is classified under triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. It also falls under the category of amine derivatives, owing to the presence of an amine functional group. Its specific structure contributes to its classification as a potential pharmacological agent.
The synthesis of 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with suitable nucleophiles. The introduction of cycloheptyl and 4-methylpiperazine moieties can be achieved through nucleophilic substitution reactions.
The synthesis process generally follows these steps:
The molecular structure of 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine can be represented as follows:
This formula indicates the presence of carbon (C), hydrogen (H), and nitrogen (N) atoms in the compound.
The molecular weight is approximately 282.37 g/mol. The compound exhibits distinct functional groups including:
These components contribute to its chemical reactivity and biological activity.
The primary reactions involving 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
The mechanism of action for 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine primarily involves its role as an antagonist at the histamine H4 receptor. By binding to this receptor, the compound can inhibit histamine-induced signaling pathways.
Studies have shown that modifications in the structure can significantly affect binding affinity and biological activity. For instance, compounds with specific alicyclic moieties have demonstrated enhanced affinity for H4 receptors .
The physical properties of 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine include:
Chemical properties include:
Relevant data from studies indicate that structural modifications can enhance or diminish these properties .
The primary applications of 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine lie in:
1,3,5-Triazine (s-triazine), a nitrogen-rich heterocyclic scaffold, has emerged as a privileged structural motif in modern drug discovery due to its synthetic versatility, capacity for diverse substitution patterns, and broad-spectrum biological activities. The symmetrical triazine ring serves as a bioisostere for pyrimidine and purine systems, enabling interactions with critical biological targets through hydrogen bonding, π-stacking, and hydrophobic contacts [5] [7]. This scaffold’s significance is evidenced by its incorporation into therapeutic agents spanning anticancer, antiviral, antimicrobial, and anti-inflammatory drug classes, with over 50 clinical candidates reported in the past decade [2] [7]. The structural plasticity of the triazine core allows systematic tuning of electronic properties, solubility, and conformational flexibility through strategic substitution at the 2, 4, and 6 positions, making it an ideal platform for rational drug design targeting enzymes, receptors, and nucleic acids [5] [7].
The 1,3,5-triazine ring system offers three modifiable positions that enable combinatorial derivatization to optimize pharmacological profiles. Its electron-deficient nature facilitates π-π interactions with aromatic residues in enzyme active sites, while the nitrogen atoms serve as hydrogen bond acceptors, crucial for target recognition [5]. Computational analyses reveal that triazine derivatives often exhibit favorable binding energies with kinases, carbonic anhydrases, and dihydrofolate reductase due to these interactions [5] [7]. The scaffold’s metabolic stability and moderate aqueous solubility further enhance its druglikeness, though these properties are highly substituent-dependent [7]. Recent synthetic advances, including microwave-assisted and continuous-flow methodologies, have accelerated the generation of triazine libraries for structure-activity relationship (SAR) studies [2]. Notably, the scaffold’s ability to adopt planar or slightly puckered conformations allows adaptation to diverse binding pockets, explaining its presence in compounds targeting both nucleotide-binding domains and protein-protein interaction interfaces [5] [7].
Table 1: Key Physicochemical Properties of 4-Cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 1477674-76-2 | [1] [4] |
Molecular Formula | C₁₅H₂₆N₆ | [1] [4] |
Molecular Weight | 290.41 g/mol | [1] [4] |
SMILES Notation | NC1=NC(C2CCCCCC2)=NC(N3CCN(C)CC3)=N1 | [1] [4] |
IUPAC Name | 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | [4] |
Topological Polar Surface Area | 81.9 Ų (calculated) | [1] |
The pharmacological profile of 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is critically governed by its strategic substitution pattern. The 4-methylpiperazine moiety at position 6 significantly enhances water solubility through protonation of the tertiary amine under physiological conditions (predicted pKa ~8.5), while its conformational flexibility enables optimal hydrogen bonding with target proteins [3] [7]. This substituent is a recurring pharmacophore in kinase inhibitors and receptor modulators due to its capacity to form salt bridges with aspartate/glutamate residues and participate in cation-π interactions [3] [5].
Conversely, the cycloheptyl group at position 4 contributes substantial hydrophobic character, increasing membrane permeability and promoting van der Waals interactions with protein hydrophobic pockets. The seven-membered aliphatic ring occupies a distinct spatial volume compared to smaller cycloalkyl analogs (cyclopropyl, cyclopentyl), potentially enabling unique target engagement [3]. SAR studies on analogous triazines demonstrate that cycloheptyl substitution enhances blood-brain barrier penetration (Pe = 12.26 × 10⁻⁶ cm/s in PAMPA assays) relative to phenyl or smaller cycloalkyl groups, suggesting utility for CNS-targeting therapeutics [3]. This combination of hydrophilic (methylpiperazine) and lipophilic (cycloheptyl) domains creates an amphiphilic molecular architecture that balances solubility and membrane diffusion, a characteristic observed in bioactive triazine derivatives targeting intracellular enzymes and transmembrane receptors [3] [5].
Emerging evidence positions this compound as a promising scaffold for modulating histamine receptors and kinase pathways. Structural analogs (e.g., 4-cyclopentyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) demonstrate potent histamine H4 receptor (H4R) antagonism (Ki = 63 nM) with functional selectivity in β-arrestin and cAMP assays [3]. The compound’s triazine core engages the orthosteric binding pocket of H4R through hydrogen bonding with Lys⁵¹⁰ and Asp⁹⁴, while the 4-methylpiperazine extends toward the extracellular loop, forming ionic interactions [3]. This binding mode translates to in vivo efficacy in inflammation models, where lead analogs significantly reduce carrageenan-induced hyperalgesia and histamine-mediated pruritus at 25-50 mg/kg doses [3].
Additionally, the electron-deficient triazine core exhibits affinity for ATP-binding sites in kinases. Molecular docking studies predict that the title compound may inhibit mTOR and PI3Kα via hinge region interactions, similar to triazine-based inhibitors like 3-{4-[4-(3-chloro-phenylamino)-[1,3,5]triazin-2-yl]-pyridin-2-ylamino}-propan-1-ol (IC₅₀ = 7-308 nM against CDKs) [5]. The cycloheptyl group’s spatial extension likely enhances hydrophobic contact with allosteric pockets in these enzymes, a strategy employed in advanced anticancer triazine derivatives [5] [7].
Table 2: Biological Targets and Activities of Structurally Related Triazine Derivatives
Target Class | Representative Compound | Biological Activity | Potential Therapeutic Application |
---|---|---|---|
Histamine H4 Receptor | 4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | Ki = 63 nM (H4R antagonism); Reduction of inflammatory pain (ED₅₀ = 25 mg/kg) | Anti-inflammatory, Analgesic [3] |
Cyclin-Dependent Kinases (CDKs) | 3-{4-[4-(3-chloro-phenylamino)-[1,3,5]triazin-2-yl]-pyridin-2-ylamino}-propan-1-ol | IC₅₀ = 7-308 nM (CDK1/2/4 inhibition); Antiproliferative activity | Anticancer [5] |
mTOR/PI3K Kinases | Morpholino-triazine derivatives | IC₅₀ = 1-50 nM; Tumor growth inhibition in vivo | Anticancer [5] |
Carbonic Anhydrase IX/XII | Benzenesulfonamide-triazine conjugates | Kᵢ = 0.5-8.2 nM; Hypoxia-selective cytotoxicity | Anticancer (metastatic tumors) [5] |
The compound’s in vitro safety profile further supports its therapeutic exploration. Cytotoxicity screening in HepG2 and SH-SY5Y cell lines reveals no significant toxicity at concentrations up to 50 µM, indicating a wide therapeutic window for further development [3]. Ongoing target deconvolution efforts focus on proteomic profiling to identify additional interaction partners, particularly in inflammatory signaling pathways and DNA damage response systems where triazine derivatives have established roles [5] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3